
1-(3-Ethyl-5,5,6,8,8-pentamethyl-tetralin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C18H26O It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and an ethanone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone typically involves the alkylation of a naphthalene derivative. One common method includes the Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- 4,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthol
Uniqueness
1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its multiple methyl groups and ethanone functionality make it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
4755-89-9 |
|---|---|
Formule moléculaire |
C19H28O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H28O/c1-8-14-9-17-16(10-15(14)13(3)20)18(4,5)11-12(2)19(17,6)7/h9-10,12H,8,11H2,1-7H3 |
Clé InChI |
LMPKSOXFUSKMGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1C(=O)C)C(CC(C2(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


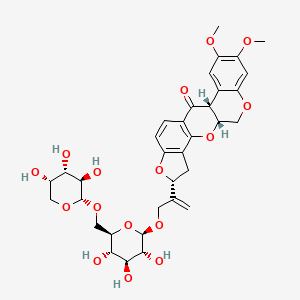
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
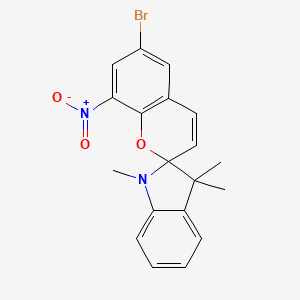
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
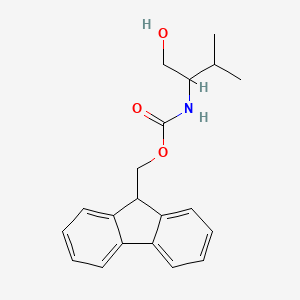
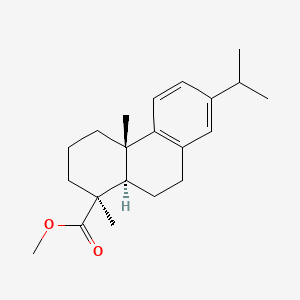
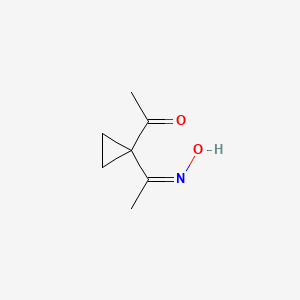
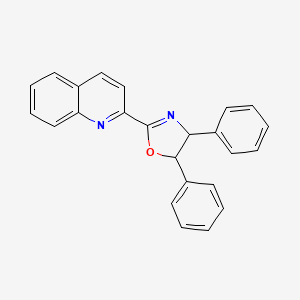

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
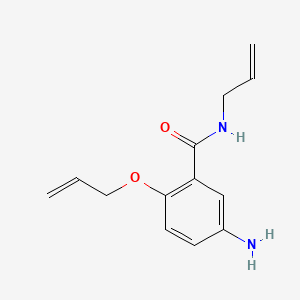
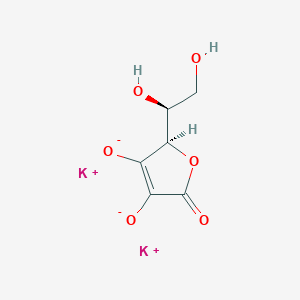
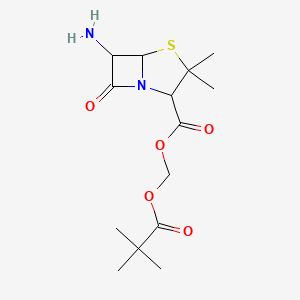
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
